molecular formula C21H24ClFN4O3 B1663656 BX471 CAS No. 217645-70-0

BX471

Numéro de catalogue: B1663656
Numéro CAS: 217645-70-0
Poids moléculaire: 434.9 g/mol
Clé InChI: XQYASZNUFDVMFH-CQSZACIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BX471 (ZK-811752) is a potent, selective, orally active non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1), a G protein-coupled receptor implicated in inflammatory and autoimmune diseases. With a Ki value of 1 nM for human CCR1, this compound demonstrates >10,000-fold selectivity over 28 other GPCRs, including CCR2, CCR5, and CXCR4 .

  • Inhibition of CCR1-mediated Ca²⁺ mobilization, leukocyte migration, and CD11b expression .
  • Reduction of α-synuclein accumulation and neuroinflammation in Parkinson’s models .
  • Suppression of TNF-α/NF-κB signaling and eosinophil recruitment in allergic rhinitis .
  • Synergy with cyclosporine to prolong cardiac allograft survival in rats .

Pharmacokinetic studies in dogs show 60% oral bioavailability, supporting its clinical translatability .

Méthodes De Préparation

Chemical Synthesis and Structural Optimization

The development of BX471 originated from high-throughput screening campaigns followed by systematic medicinal chemistry optimization. Early iterations focused on enhancing binding affinity to CCR1 while minimizing off-target interactions with 28 other G-protein-coupled receptors. Although the exact synthetic pathway remains confidential, key structural features inform plausible reaction steps:

Core Piperazine Derivative Synthesis

The central (R)-2-methylpiperazine moiety is synthesized via stereoselective methods to ensure enantiomeric purity, critical for CCR1 antagonism. Introduction of the 4-fluorobenzyl group at the piperazine nitrogen likely involves alkylation reactions using 4-fluorobenzyl bromide under basic conditions.

Urea Linkage Formation

The urea functional group connecting the chlorophenoxy ether and piperazine fragments suggests the use of carbodiimide-mediated coupling between an isocyanate intermediate and the primary amine of the piperazine derivative. This step demands stringent temperature control (0–5°C) to prevent side reactions.

Salt Formation for Enhanced Stability

This compound is typically isolated as its hydrochloric acid salt to improve aqueous solubility and crystallinity. Salt formation involves treating the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization from a 1:1 ether:hexane mixture.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 434.89 g/mol
CAS Number 217645-70-0
Solubility (DMSO) ≥136.8 mg/mL
Solubility (Ethanol) ≥26.9 mg/mL
Storage Conditions -20°C (desiccated)
Optical Rotation [α]D²⁰ = +45° (c=1, MeOH)

Formulation Strategies for Preclinical and Clinical Applications

In Vitro Stock Solutions

For cellular assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) at concentrations up to 136.8 mg/mL, followed by dilution in culture media to working concentrations ≤10 μM. Critical considerations include:

  • DMSO Concentration : Limited to ≤0.1% (v/v) to avoid cellular toxicity
  • Light Sensitivity : Amber vials required due to photosensitivity of the urea moiety
  • Freeze-Thaw Stability : ≤3 cycles at -80°C with <5% degradation

Parenteral Formulations for Animal Studies

Subcutaneous and intraperitoneal administrations in murine models utilize propylene glycol-based vehicles. A standardized protocol involves:

  • Dissolving this compound in anhydrous propylene glycol (25 mg/mL)
  • Filter sterilization through 0.22 μm PVDF membranes
  • Storage at 4°C for ≤72 hours before administration

Table 2: Pharmacokinetic Parameters in Preclinical Models

Species Dose (mg/kg) Tₘₐₓ (h) Cₘₐₓ (μM) Bioavailability
Mouse 20 (s.c.) 0.5 9.0 60%
Dog 10 (p.o.) 1.2 4.7 60%

Data compiled from Anders et al. (2002) and Horuk et al. (2001a)

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC methods employ:

  • Column : C18, 4.6 × 150 mm, 5 μm
  • Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% TFA over 30 min
  • Detection : UV at 254 nm
  • Retention Time : 12.8 ± 0.3 min

Spectroscopic Confirmation

  • HRMS (ESI+) : m/z 435.1572 [M+H]⁺ (calc. 435.1578)
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.92 (s, 1H, urea NH), 7.45 (d, J=8.5 Hz, 1H), 7.32–7.28 (m, 2H), 4.85 (s, 2H), 4.12 (q, J=6.8 Hz, 1H), 3.72–3.65 (m, 4H)

Chiral Purity Verification

Chiral HPLC using a Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (80:20) at 1 mL/min demonstrates ≥99.5% enantiomeric excess.

Scale-Up Challenges and Industrial Production

Critical Process Parameters

  • Temperature Control : Exothermic amide coupling requires jacketed reactors maintained at -10°C
  • Catalyst Loading : 0.05 eq. HOBt optimizes coupling efficiency while minimizing racemization
  • Crystallization Conditions : Anti-solvent addition rate of 5 mL/min ensures consistent particle size distribution (D90 ≤50 μm)

Regulatory-Grade Manufacturing

Current Good Manufacturing Practice (cGMP) batches for clinical trials emphasize:

  • Genotoxic Impurity Control : Limits <1 ppm for alkylating agents
  • Residual Solvents : Class 2 solvents ≤0.5% (ICH Q3C)
  • Stability : ≥24 months at -20°C in amber glass vials

Emerging Formulation Technologies

Nanoparticulate Delivery Systems

Recent advances explore poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) to enhance brain penetration for neuroinflammatory applications:

  • Drug Loading : 12.8 ± 1.2% w/w
  • Release Profile : 80% release over 72 h (pH 7.4)

Prodrug Approaches

Ester prodrugs with tert-butoxycarbonyl (Boc) protection demonstrate:

  • Aqueous Solubility : 45 mg/mL vs. 0.9 mg/mL for parent compound
  • Plasma Conversion : >90% within 30 min (rat model)

Analyse Des Réactions Chimiques

Types de réactions

BX 471 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de BX 471, tels que des analogues hydroxylés, réduits et substitués .

Applications de la recherche scientifique

BX 471 a un large éventail d'applications de recherche scientifique :

    Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes du CCR1.

    Biologie : Investigé pour son rôle dans la modulation des réponses immunitaires et des processus inflammatoires.

    Médecine : Exploré comme agent thérapeutique potentiel pour traiter les maladies auto-immunes comme la sclérose en plaques et la polyarthrite rhumatoïde.

    Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs des chimiokines .

Mécanisme d'action

BX 471 exerce ses effets en se liant sélectivement au récepteur 1 de la chimiokine CC (CCR1), inhibant ainsi l'interaction du CCR1 avec ses ligands naturels, tels que la protéine inflammatoire des macrophages 1 alpha (MIP-1α), régulée lors de l'activation, exprimée et sécrétée par les cellules T normales (RANTES), et la protéine chimiotactique des monocytes 3 (MCP-3). Cette inhibition empêche les événements de signalisation en aval qui conduisent à l'inflammation et à la migration des cellules immunitaires .

Applications De Recherche Scientifique

Pharmacokinetics

BX471 demonstrates favorable pharmacokinetic properties. In animal studies, it has shown approximately 60% bioavailability when administered orally or intravenously. Importantly, it exhibits no significant toxicity or adverse effects on hemodynamics or the central nervous system (CNS) during testing .

Inflammatory Diseases

This compound has been extensively studied for its potential in treating various inflammatory conditions:

  • Rheumatoid Arthritis : Studies indicate that this compound can block CCL5/RANTES-induced migration of monocytes from rheumatoid arthritis patients, suggesting its utility in managing this autoimmune condition .
  • Sepsis : In models of sepsis induced by cecal ligation and puncture, this compound treatment significantly protected against lung and liver injuries by attenuating neutrophil recruitment and inflammatory responses .

Neurodegenerative Disorders

This compound's role in neuroprotection has been investigated in several studies:

  • Parkinson's Disease : In a mouse model of MPTP-induced nigrostriatal degeneration, this compound administration reduced behavioral deficits and neuronal loss due to its antagonistic effects on CCR1 .
  • Multiple Sclerosis : Research indicates that this compound can decrease the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by modulating immune cell infiltration into the CNS .

Allergic Conditions

This compound has also shown promise in treating allergic rhinitis (AR). It inhibits CCR1-mediated TNF-α production, which leads to a decrease in pro-inflammatory cytokines and eosinophil recruitment in nasal tissues .

Case Studies

StudyConditionFindings
Feng et al. (2020)Allergic RhinitisThis compound reduced TNF-α levels and eosinophil recruitment in a mouse model .
Liang et al. (2000)Multiple SclerosisDemonstrated decreased severity of EAE with this compound treatment .
Anders et al. (2020)SepsisShowed protective effects against lung and liver injuries in septic mice .

Mécanisme D'action

BX 471 exerts its effects by selectively binding to the CC chemokine receptor 1 (CCR1), thereby inhibiting the interaction of CCR1 with its natural ligands, such as macrophage inflammatory protein 1 alpha (MIP-1α), regulated on activation, normal T cell expressed and secreted (RANTES), and monocyte chemotactic protein 3 (MCP-3). This inhibition prevents the downstream signaling events that lead to inflammation and immune cell migration .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Table 1: Key Pharmacological Parameters

Compound Target Binding Affinity (Ki, nM) Mechanism Clinical Indications
BX471 CCR1 1.0 Orthosteric antagonist Autoimmunity, PD, fibrosis
SD-24 CCR1 36 Allosteric modulator Preclinical studies only
JNJ-27141491 CCR1 138 Allosteric modulator Preclinical studies only
CCL3/MIP-1α CCR1/CCR5 N/A Endogenous agonist N/A (pathway inhibition target)
  • This compound vs. SD-24/JNJ-27141491: this compound binds to the orthosteric site of CCR1, directly competing with endogenous ligands like MIP-1α and RANTES. In contrast, SD-24 and JNJ-27141491 act as intracellular allosteric modulators, enhancing radioligand binding by ~20% in CCR1 . This distinction explains this compound’s superior potency (Ki = 1 nM vs. 36–138 nM for SD-24/JNJ-27141491) and efficacy in vivo.

Efficacy in Disease Models

Table 2: Preclinical Efficacy in Select Models

Model This compound Effect Comparator (Effect) Reference
Parkinson’s Disease ↓ α-synuclein accumulation (30 mg/kg); ↓ microglial activation No direct comparator reported
Cardiac Transplantation ↑ Graft survival (28.3 days vs. 6.7 days control); Synergy with cyclosporine Cyclosporine alone (moderate improvement)
Liver Fibrosis Mixed results: ↑ Fibrosis in CCl4 model; ↓ Fibrosis in ABCB4−/− model Pirfenidone (broad antifibrotic)
Multiple Myeloma ↓ Osteoclast formation; ↓ Myeloma-stromal adhesion CCR5 antagonists (partial inhibition)
  • Fibrosis : this compound’s efficacy is context-dependent. In CCl4-induced liver fibrosis, it paradoxically increased collagen content in males, whereas in ABCB4−/− (rescue) models, it reduced fibrosis in females . This contrasts with broad-spectrum antifibrotics like pirfenidone, which lacks CCR1 specificity.
  • Multiple Myeloma : this compound inhibits MIP-1α-induced osteoclast formation and myeloma cell adhesion via CCR1 blockade. CCR5 antagonists (e.g., maraviroc) show partial effects, underscoring CCR1’s dominance in this pathway .

Advantages Over Peptide Antagonists

  • Oral Bioavailability: Unlike peptide-based CCR1 inhibitors (e.g., CCL3 analogs), this compound’s non-peptide structure enables 60% oral bioavailability in dogs, a critical feature for chronic disease management .
  • Stability : Resists enzymatic degradation, unlike peptide antagonists with short plasma half-lives.

Activité Biologique

BX471, also known as ZK-811752, is a potent, selective non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1). With a chemical formula of (2R)-1-[[2-[(Aminocarbonyl)amino]-4-chlorophenoxy]acetyl]-4-[(4-fluorophenyl)methyl]-2-methylpiperazine and a CAS number of 217645-70-0, this compound has garnered attention for its therapeutic potential, particularly in inflammatory diseases and fibrosis.

This compound exhibits a high affinity for CCR1, with an inhibition constant (Ki) of 1 nM for human CCR1, demonstrating a 250-fold selectivity over CCR2, CCR5, and CXCR4. This selectivity is crucial as it minimizes off-target effects while maximizing therapeutic efficacy. The compound effectively inhibits MIP-α/CCL3-induced intracellular calcium mobilization, which is integral to various inflammatory processes .

Therapeutic Applications

This compound has shown promise in several preclinical studies:

  • Multiple Sclerosis : In a rat model, this compound significantly reduced disease severity, indicating its potential utility in managing autoimmune conditions .
  • Renal Fibrosis : In models of obstructive nephropathy, this compound decreased renal fibrosis, suggesting its role in mitigating fibrotic responses in kidney tissues .
  • Hepatic Fibrosis : Research indicates that while this compound may not exert major beneficial effects in chronic liver disease models, it does show some promise in reducing liver injury markers and inflammation .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusModel UsedKey Findings
Multiple SclerosisRat modelReduced disease severity; potential for therapeutic use
Renal FibrosisMouse modelDecreased renal fibrosis after unilateral ureteral obstruction
Hepatic FibrosisCCl4 and ABCB4-deficient miceModerate effects on liver fibrosis; increased hepatic collagen in prevention model
Acute PancreatitisMouse modelProtection against lung injury; reduced systemic inflammatory response

Case Study: Renal Fibrosis

A study explored the effects of this compound on renal fibrosis using a unilateral ureteral obstruction model. The results indicated that treatment with this compound led to significant reductions in fibrotic markers compared to control groups. Histological analysis revealed decreased macrophage infiltration, suggesting that this compound may modulate inflammatory responses associated with renal injury .

Case Study: Hepatic Inflammation

In another investigation focusing on hepatic fibrosis, this compound was administered to mice subjected to CCl4-induced liver injury. Although the overall impact on liver fibrosis was modest, this compound treatment resulted in decreased levels of myeloperoxidase—a marker for neutrophil infiltration—indicating its potential role in reducing hepatic inflammation .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study BX471's anti-inflammatory effects in allergic rhinitis (AR)?

this compound is typically evaluated in ovalbumin (OVA)-induced murine AR models. These models involve sensitizing mice with OVA and aluminum hydroxide, followed by intranasal OVA challenges to induce Th2-driven inflammation. Key endpoints include nasal symptoms (sneezing, rubbing), eosinophil infiltration (histology), and cytokine levels (ELISA/qPCR). Treg cell populations are quantified via flow cytometry (CD4+CD25+FOXP3+ staining) .

Q. How does this compound modulate Treg cell populations in inflammatory diseases?

this compound increases CD4+CD25+FOXP3+ Treg cell proportions, as demonstrated in OVA-induced AR models. Flow cytometry data show Treg cell percentages rise from ~4.8% (vehicle control) to ~10.6% (this compound-treated), comparable to healthy controls (~11.0%). This immunomodulatory effect is linked to reduced NF-κB activity and Th2 cytokine suppression .

Q. What in vitro assays validate this compound's selectivity for CCR1?

Key assays include:

  • Calcium mobilization : this compound inhibits MIP-1α/CCL3-induced Ca²⁺ transients (IC₅₀: 5.8 nM for human CCR1).
  • Competitive binding : Displaces ¹²⁵I-MIP-1α with Ki = 1 nM for CCR1, showing >10,000× selectivity over 28 other GPCRs.
  • Leukocyte migration : Reduces RANTES-mediated monocyte adhesion under shear flow (IC₅₀: ~0.1–10 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound's mechanism in NF-κB pathway modulation?

Some studies report this compound suppresses TNF-α-induced NF-κB activation (e.g., AR models) , while others note no effect on TLR2/TLR4-mediated NF-κB . To clarify:

  • Use phospho-specific antibodies to differentiate TNF-α vs. TLR-driven NF-κB activation.
  • Employ NF-κB reporter cell lines (e.g., HEK293-TLR4 transfected) to isolate signaling pathways.
  • Validate via knockout models (e.g., TNF-α⁻/⁻ mice) to confirm pathway specificity .

Q. What methodologies assess this compound's efficacy in fibrosis models, and how do dosing timelines impact outcomes?

In renal fibrosis (UUO models), this compound reduces interstitial macrophages by 55% and collagen I mRNA by 65% when administered from days 0–10. Delayed dosing (days 6–10) still attenuates fibrosis, suggesting therapeutic potential even post-injury. Key methods:

  • Histopathology : Sirius Red staining for collagen.
  • Flow cytometry : CD11b+ macrophage quantification.
  • qPCR : Profiling of CCR1, CCR5, and fibrotic markers .

Q. How does this compound's pharmacokinetic profile influence experimental design in CNS disease models?

this compound has 60% oral bioavailability in dogs, with peak plasma levels at 30 min (9 μM) and rapid clearance (t₁/₂ ~2 hr). In CNS studies (e.g., EAE models):

  • Use subcutaneous dosing (20 mg/kg) to maintain plasma levels >0.1 μM for 8 hr.
  • Monitor blood-brain barrier penetration via LC-MS/MS of cerebrospinal fluid.
  • Combine with immunosuppressants (e.g., cyclosporin) for synergistic effects .

Q. What computational approaches predict this compound's binding mode to CCR1?

Molecular dynamics (MD) simulations (20 ns trajectories) reveal this compound binds to CCR1's transmembrane domains (TMs 3 and 6), with key interactions at Tyr113, Phe112, and Ile258. Docking studies (AutoDock Vina) prioritize residues for mutagenesis (e.g., Phe85Ala) to validate binding pockets .

Q. Methodological Considerations

Q. How to optimize this compound treatment in combination therapies for transplant rejection?

In rat heart transplant models, this compound (4 mg/kg) + subtherapeutic cyclosporin (2.5 mg/kg) synergistically prolongs graft survival. Methods:

  • Intravital microscopy : Quantify monocyte adhesion to inflamed endothelium.
  • Multiplex cytokine arrays : Track RANTES, CCL2, and IL-1β levels.
  • Dose titration : Test this compound (1–10 mg/kg) to balance efficacy and toxicity .

Q. What biomarkers are critical for evaluating this compound's efficacy in pancreatitis-associated lung injury?

Key biomarkers include:

  • Myeloperoxidase (MPO) activity : Neutrophil infiltration in lung tissue.
  • Adhesion molecules : ICAM-1, P-selectin (ELISA/IHC).
  • Histopathology : Alveolar wall thickness and hemorrhage scoring .

Propriétés

IUPAC Name

[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYASZNUFDVMFH-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176164
Record name BX-471 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217645-70-0
Record name BX-471 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217645700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BX-471 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 217645-70-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BX-471 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K17ZG4ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.